2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
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Overview
Description
2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a pyridin-3-yl group and a 4-methylphenylmethanesulfonamido group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Pyridin-3-yl Group: This step involves the coupling of the benzamide core with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Attachment of the 4-Methylphenylmethanesulfonamido Group: This can be achieved through nucleophilic substitution reactions where the sulfonamide group is introduced using appropriate sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It may find use in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-N’-[(pyridin-3-yl)methyl]urea
- 4-Methylphenylmethanesulfonamide
- N-(Pyridin-3-ylmethyl)benzamide
Uniqueness
2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structure allows for diverse interactions with biological targets, making it a versatile molecule for various applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfonylamino]-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-16-8-10-17(11-9-16)15-28(26,27)24-20-7-3-2-6-19(20)21(25)23-14-18-5-4-12-22-13-18/h2-13,24H,14-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQIWHIFSRXOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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